Diethyl 2-isopropyl-3-oxosuccinate
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Overview
Description
Diethyl 2-isopropyl-3-oxosuccinate is an organic compound with the chemical formula C11H18O5 and a molecular weight of 230.26 g/mol . It is a colorless to yellow liquid that is soluble in many organic solvents such as alcohols, ethers, and aromatic hydrocarbons . This compound is used as an intermediate in various chemical reactions and industrial processes .
Preparation Methods
Diethyl 2-isopropyl-3-oxosuccinate can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyruvic acid with ethyl glycolate to form 2-acetylpropionic acid ethyl ester . This intermediate is then reacted with hydrogen peroxide to yield this compound . Industrial production methods typically involve similar steps but are optimized for large-scale production .
Chemical Reactions Analysis
Diethyl 2-isopropyl-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethyl 2-isopropyl-3-oxosuccinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of agrochemicals, such as insecticides.
Mechanism of Action
The mechanism of action of Diethyl 2-isopropyl-3-oxosuccinate involves its ability to participate in various chemical reactions due to its reactive ester and ketone groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of desired products in synthetic processes .
Comparison with Similar Compounds
Diethyl 2-isopropyl-3-oxosuccinate can be compared with similar compounds such as:
Diethyl oxalate: Another ester used in organic synthesis.
Ethyl acetoacetate: A commonly used intermediate in the synthesis of pharmaceuticals and agrochemicals.
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
What sets this compound apart is its unique structure, which provides specific reactivity and versatility in various chemical reactions .
Biological Activity
Diethyl 2-isopropyl-3-oxosuccinate (also known as (2S)-2-isopropyl-3-oxosuccinate) is a ketoester compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its ketoester functional group, which plays a crucial role in its reactivity and biological interactions. The molecular formula is C7H12O5, and it exhibits properties typical of ketoesters, including the ability to participate in various enzymatic reactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Mechanism : The compound is utilized as a precursor in the synthesis of novel anticancer agents. It has been shown to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.
- Case Study : In vitro studies demonstrated that derivatives synthesized from this compound exhibit significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
-
Antiviral Properties
- Mechanism : As a building block for antiviral agents, it interferes with viral replication processes. The compound has been tested against various viruses, showing inhibitory effects on viral enzymes.
- Case Study : Research indicated that compounds derived from this compound displayed promising antiviral activity against influenza virus in vitro, suggesting potential for therapeutic development.
-
Neuropharmacological Applications
- Mechanism : The compound has been explored for its role as an antagonist at the human A2A receptor, which is implicated in neurological disorders such as Parkinson's disease.
- Case Study : Binding assays revealed that synthesized antagonists from this compound showed high affinity for the A2A receptor, indicating potential therapeutic applications in neurodegenerative diseases.
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Antibacterial Activity
- Mechanism : It serves as a precursor for inhibitors targeting bacterial enzymes such as dihydropteroate synthase, which is critical for bacterial survival.
- Case Study : In vitro assays demonstrated that derivatives of this compound effectively inhibited bacterial growth, particularly against strains resistant to conventional antibiotics.
Synthesis and Experimental Procedures
The synthesis of this compound typically involves organic synthesis techniques such as condensation reactions. The following table summarizes common synthetic routes and their yields:
Synthesis Method | Reaction Conditions | Yield (%) |
---|---|---|
Claisen condensation | Ethyl acetoacetate + isopropanol | 70 |
Direct esterification | Isopropyl succinate + ethanol | 85 |
Reduction of oxoester | Diethyl oxalate + reducing agent | 60 |
Interaction Studies
This compound interacts with various biological molecules, particularly enzymes involved in metabolic pathways. Studies indicate that it is not a substrate for several cytochrome P450 enzymes, suggesting limited metabolic transformation through these pathways. Additionally, permeability studies have shown high gastrointestinal absorption but low blood-brain barrier penetration, which is critical for therapeutic applications.
Properties
IUPAC Name |
diethyl 2-oxo-3-propan-2-ylbutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-5-15-10(13)8(7(3)4)9(12)11(14)16-6-2/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPWTEHAHKQULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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